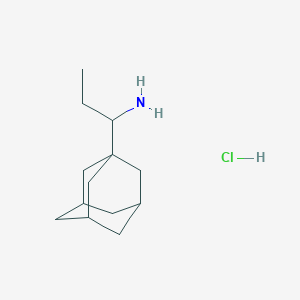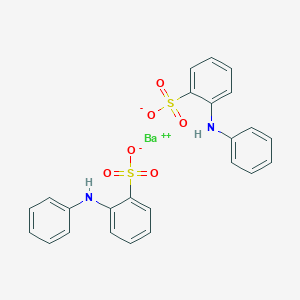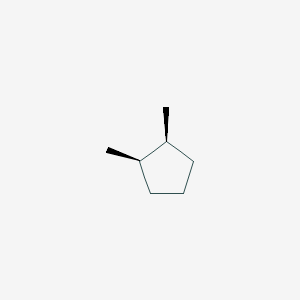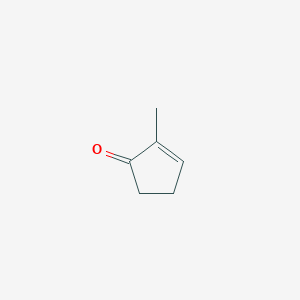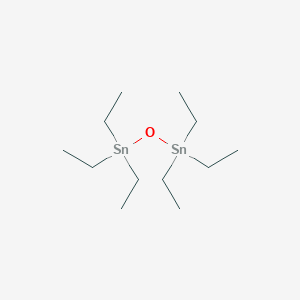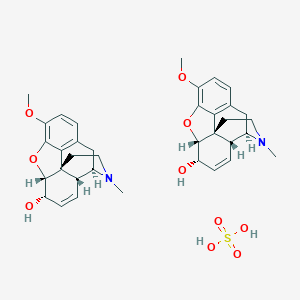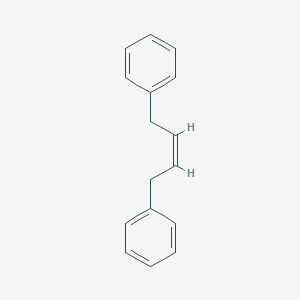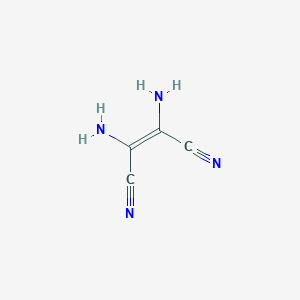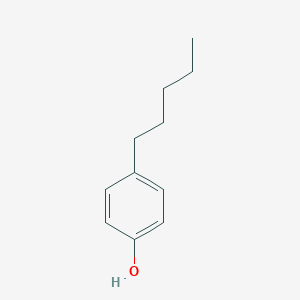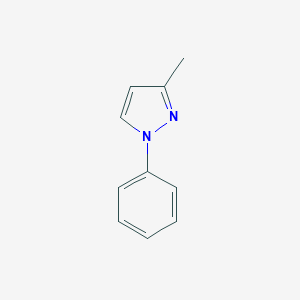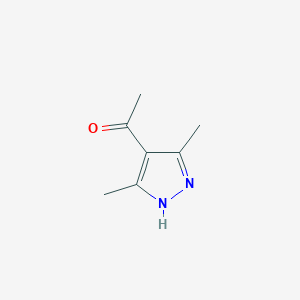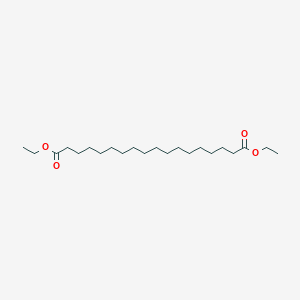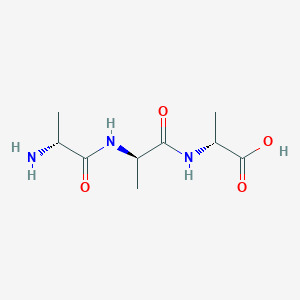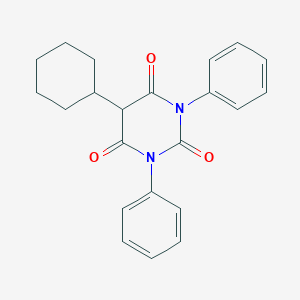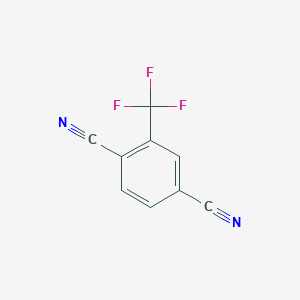
2-Trifluoromethyl-terephthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trifluoromethyl-terephthalonitrile is a compound that has attracted interest due to its potential applications in various chemical reactions and properties. Its synthesis, molecular structure, chemical reactions, and properties are explored through several studies to understand its characteristics and potential applications in the field of chemistry.
Synthesis Analysis
The synthesis of 2-Trifluoromethyl-terephthalonitrile and related compounds involves several methods. One approach includes the reaction of isonitriles with the Togni reagent as a CF3 radical precursor, occurring without the need for transition metals and yielding products with moderate to good yields and excellent diastereoselectivity (Zhang & Studer, 2014). Another method involves the electrochemical trifluoromethylation of acrylonitrile and crotonitrile to produce 2,3-Bis(2,2,2-trifluoroethyl)succinonitrile and 3,4-Dicyano-2,5-bis(trifluoromethyl)-n-hexane, showcasing the versatility of electrochemical approaches in synthesizing fluorinated compounds (Dmowski et al., 1997).
Molecular Structure Analysis
The molecular structure of 2-Trifluoromethyl-terephthalonitrile and its derivatives has been elucidated using techniques such as X-ray crystallography. Studies reveal the significance of the trifluoromethyl group in influencing the molecular geometry and electronic structure, leading to unique chemical and physical properties (Buschmann et al., 2000).
Chemical Reactions and Properties
2-Trifluoromethyl-terephthalonitrile undergoes various chemical reactions, highlighting its reactivity and potential as an intermediate in organic synthesis. For example, the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones demonstrates the formation of new trifluoromethylated furan derivatives, showcasing the compound's versatility in organic synthesis (Mosslemin et al., 2004).
Physical Properties Analysis
The physical properties of 2-Trifluoromethyl-terephthalonitrile derivatives, such as solubility, thermal stability, and molecular weight, are crucial for their application in materials science. A study on fluorine-containing polyamides derived from 2-(4-trifluoromethylphenoxy)terephthalic acid reveals excellent solubility and thermal stability, demonstrating the impact of the trifluoromethyl group on enhancing these properties (Jiang et al., 2011).
Wissenschaftliche Forschungsanwendungen
-
Transition Metal-Mediated Trifluoromethylation Reactions
- Application : Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . This has led to enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
- Methods : The transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons . Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .
- Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
-
Covalent Triazine Frameworks (CTFs)
- Application : CTFs represent an exciting new type of porous organic material (POP), which have some unique characteristics, i.e., aromatic C N linkage (triazine unit) and the absence of any weak bonds . The strong aromatic covalent bonds endow CTFs with high chemical stability and rich nitrogen content, which bring great value for many practical applications .
- Methods : A series of synthetic strategies have been developed, i.e., an ionothermal trimerization strategy, a phosphorus pentoxide (P 2 O 5) catalyzed method, amidine based polycondensation methods, a superacid catalyzed method and a Friedel–Crafts reaction method .
- Results : The unique properties make CTFs attractive for various applications, such as separation and storage of gases, energy storage, photocatalysis and heterogeneous catalysis .
- Electrocatalysis and Energy Storage
- Application : Covalent Organic Frameworks (COFs) have various advantages such as large surface area, fully conjugated structure, and being in atom-thick dimensions . These properties make COFs a promising candidate for numerous applications such as energy storage, electrocatalysis, and electrochemical devices .
- Methods : The synthesis of COFs involves various strategies, including ionothermal trimerization, phosphorus pentoxide (P2O5) catalyzed method, amidine based polycondensation methods, a superacid catalyzed method and a Friedel–Crafts reaction method .
- Results : The advent of these methodologies has prompted researchers to construct well-defined crystalline COFs. This critical review systematically summarizes the development and challenges in the synthesis and potential applications of COFs .
-
Electrochemical Enzymatic Biosensors
- Application : Triazine-based 2D covalent organic frameworks (COFs) have been used to improve the electrochemical performance of enzymatic biosensors . These biosensors aim to detect superoxide radicals as a model system .
- Methods : Two different triazine-based COFs, CTF-1 and TRITER-1, were successfully synthesized and characterized . The developed CTF-1-based biosensor uses superoxide dismutase (SOD) as a recognizing element .
- Results : The levels of superoxide anions, which are known to be involved in the carcinogenesis process, were measured with a 0.5 nM detection limit .
-
Synthesis of Fluorinated Compounds
- Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group .
- Methods : The methods mainly include anionic SN2’-type substitution, cationic SN1’-type substitution .
- Results : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
Safety And Hazards
Zukünftige Richtungen
The future directions of 2-Trifluoromethyl-terephthalonitrile research are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)benzene-1,4-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUMYHFOWOROMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475777 |
Source


|
| Record name | 2-Trifluoromethyl-terephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethyl-terephthalonitrile | |
CAS RN |
1483-44-9 |
Source


|
| Record name | 2-Trifluoromethyl-terephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

